molecular formula C22H18ClN3O3 B3016100 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 442649-93-6

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B3016100
CAS RN: 442649-93-6
M. Wt: 407.85
InChI Key: GZTNGVGXCWNSEG-UHFFFAOYSA-N
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Description

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H18ClN3O3 and its molecular weight is 407.85. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Condensation Reactions

The versatility in synthesizing complex organic compounds is demonstrated through regio- and chemoselective multicomponent protocols. These methods allow for the efficient synthesis of pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones, showcasing the potential of similar compounds in organic synthesis and drug discovery. The ability to tune reaction conditions to favor specific products is crucial for developing pharmaceuticals and materials with desired properties (Chebanov et al., 2008).

Structure Characterization and Solid-State Analysis

Compounds containing the quinoline moiety, similar to the target compound, have been synthesized and structurally characterized, highlighting the importance of understanding molecular structures in the development of new materials or drugs. Techniques such as IR, NMR, mass spectrometry, and X-ray diffraction are employed to elucidate the structures, which is critical for the rational design of compounds with specific biological or physical properties (Zen et al., 2012).

Anticancer Applications

Derivatives of quinoline have shown promise as anticancer agents. For instance, anilino-3H-pyrrolo[3,2-f]quinoline derivatives have exhibited high antiproliferative activity, acting through mechanisms such as DNA intercalation and inhibition of topoisomerase II. These findings suggest that compounds with similar structural features could be explored for their potential in cancer therapy (Via et al., 2008).

Corrosion Inhibition

Quinoline derivatives have also been investigated for their potential as corrosion inhibitors, an application of interest in materials science and engineering. The study on quinoxalin-6-yl derivatives as corrosion inhibitors for mild steel in hydrochloric acid demonstrates the utility of such compounds in protecting metals from corrosion, which could be relevant for the target compound in similar applications (Olasunkanmi et al., 2015).

properties

IUPAC Name

1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-13(27)26-19(11-18(25-26)14-5-3-2-4-6-14)16-9-15-10-20-21(29-8-7-28-20)12-17(15)24-22(16)23/h2-6,9-10,12,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNGVGXCWNSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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